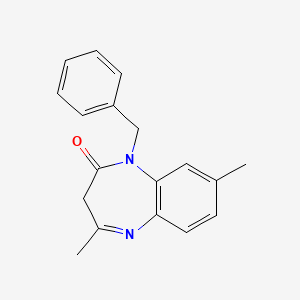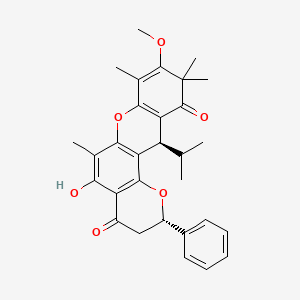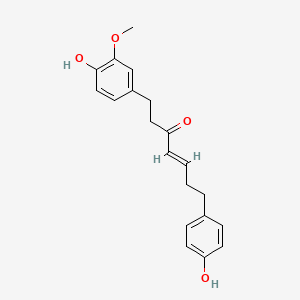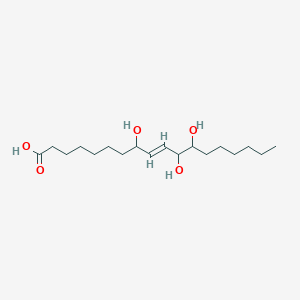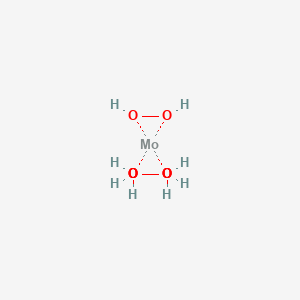
Tetraperoxidomolybdate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraperoxidomolybdate(2-) is a molybdenum coordination entity.
Aplicaciones Científicas De Investigación
Copper Chelation in Cancer Therapy
Tetraperoxidomolybdate(2-), also known as Tetrathiomolybdate (TM), has shown significant promise in cancer therapy, particularly as an anti-angiogenic agent. TM works through copper chelation and inhibition of NF-κB, demonstrating efficacy in both preclinical and animal models. Notably, it has been used in Phase I and II clinical trials for treating solid tumors, showing a favorable toxicity profile (Khan & Merajver, 2009). Brewer (2005) also highlights TM's role in reducing copper levels and its potential as an anticancer agent (Brewer, 2005).
Impact on Collagen Remodeling and Immune Response
TM's influence extends to collagen processing and immune function in the tumor microenvironment (TME). Liu et al. (2021) found that TM treatment led to decreased collagen cross-linking and altered immune responses in breast cancer, suggesting broader applications across various cancer types (Liu et al., 2021).
Therapeutic Applications Beyond Cancer
Brewer (2009) discusses TM's efficacy in treating neurologic presentations of Wilson's disease, noting its potential in combating fibrotic, inflammatory, autoimmune, and neoplastic diseases. The drug's impact on Alzheimer's disease models is also significant (Brewer, 2009).
Mechanism of Action: Inhibition of Copper Trafficking Proteins
Alvarez et al. (2010) provide insights into TM's mechanism, revealing its ability to inhibit yeast copper chaperone Atx1 by forming a complex that stabilizes a sulfur-bridged copper-molybdenum cluster, thus disrupting copper transfer to enzymes (Alvarez et al., 2010).
Use in Treating Fibrotic, Inflammatory, and Autoimmune Diseases
Brewer (2006) further elaborates on TM's application in treating various diseases, including its protective effects against diabetes in non-obese diabetic mice, suggesting its versatility in medical applications (Brewer et al., 2006).
Propiedades
Fórmula molecular |
H8MoO8 |
|---|---|
Peso molecular |
232 g/mol |
Nombre IUPAC |
hydrogen peroxide;molybdenum |
InChI |
InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |
Clave InChI |
UHHMSMITSKSBPY-UHFFFAOYSA-N |
SMILES canónico |
OO.OO.OO.OO.[Mo] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


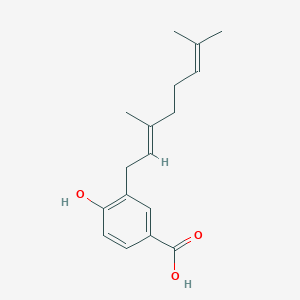

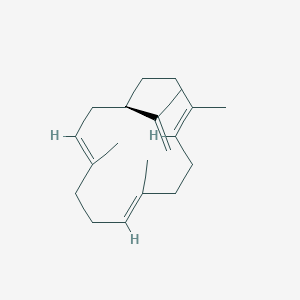
![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)
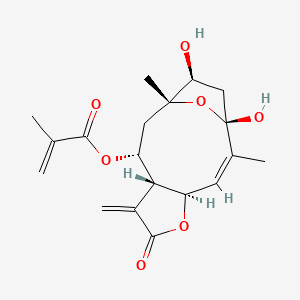
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)
![1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]](/img/structure/B1238068.png)

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
